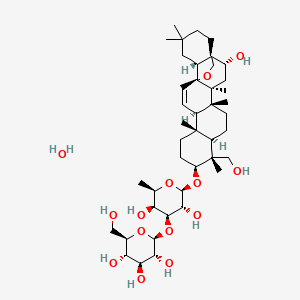

Saikosaponin D (hydrate)

Description

Significance of Natural Product-Derived Compounds in Contemporary Drug Discovery Research

Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. scirp.orgnih.govworldscientific.com These naturally occurring molecules often possess unique chemical scaffolds that are absent in synthetically produced compound libraries, offering novel starting points for the development of new therapeutic agents. scirp.orgnih.gov It is estimated that a significant percentage of all medicines are either natural products or their semi-synthetic derivatives. scirp.org The historical success of natural products in medicine stems from their co-evolution with biological targets, leading to a higher likelihood of specific biological activity. nih.gov In modern drug discovery, the integration of traditional knowledge with advanced scientific methodologies, such as high-throughput screening and metabolomics, continues to unlock the therapeutic potential of natural compounds. nih.gov

Historical Context of Saikosaponin D within Traditional Botanical Medicine Research

Saikosaponin D is a key bioactive constituent isolated from the dried roots of Bupleurum species, particularly Bupleurum chinense DC and Bupleurum scorzonerifolium Willd. researchgate.nettandfonline.com These plants, known as Chaihu in Traditional Chinese Medicine (TCM), have been utilized for over 2,000 years in Asian countries like China, Japan, and South Korea to manage a variety of ailments, including fever, liver disorders, and inflammation. tandfonline.comnih.gov The long-standing use of Bupleurum in traditional remedies has provided a crucial foundation for modern scientific investigation into its individual chemical components. Research into the ethnopharmacological uses of such plants has often guided the isolation and characterization of active compounds like Saikosaponin D, leading to a deeper understanding of their therapeutic potential at a molecular level. nih.govtandfonline.com

Overview of Saikosaponin D as a Triterpenoid (B12794562) Saponin (B1150181): Research Perspectives

Saikosaponin D is classified as a triterpenoid saponin, a large and structurally diverse class of plant secondary metabolites. tandfonline.comnih.gov Its chemical formula is C₄₂H₆₈O₁₃, with a molecular weight of 780.98 g/mol . nih.govmdpi.com Structurally, it possesses a steroid-like framework, which contributes to its biological activities. nih.gov Triterpenoid saponins (B1172615), in general, are known for their wide range of pharmacological effects. mdpi.com Saikosaponin D, along with other saikosaponins like saikosaponin A, are considered the primary bioactive components of Bupleurum roots. nih.gov Among the various saikosaponins, Saikosaponin D has demonstrated the most potent anti-tumor activity in numerous research studies. tandfonline.comnih.gov It is a white powder that is soluble in methanol (B129727) and ethanol (B145695) but has limited solubility in water. nih.gov

Rationale for Focused Academic Investigation of Saikosaponin D

The dedicated academic investigation of Saikosaponin D is driven by its extensive and potent pharmacological properties demonstrated in preclinical research. Studies have revealed its anti-inflammatory, antioxidant, anti-apoptotic, anti-fibrotic, anti-cancer, and antiviral activities. nih.govspandidos-publications.com The multi-targeted nature of Saikosaponin D's effects makes it a compelling candidate for further research into various disease models. researchgate.netresearchgate.net For instance, its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation underscores its potential as a lead compound for developing new therapies. nih.govresearchgate.net The need to scientifically validate the traditional uses of Bupleurum and to identify and characterize its most active constituents provides a strong rationale for the focused study of Saikosaponin D. nih.govnih.gov Elucidating the precise molecular mechanisms of action of this compound is crucial for its potential translation into future therapeutic applications. nih.gov

Detailed Research Findings on the Bioactivities of Saikosaponin D

Extensive in vitro and in vivo studies have explored the multifaceted pharmacological effects of Saikosaponin D across various disease models. The following tables summarize key research findings, detailing the observed effects and the associated molecular mechanisms.

Table 1: Anti-inflammatory and Immunomodulatory Effects of Saikosaponin D

| Research Area | Key Findings | Reported Molecular Mechanisms | Citation |

| Inflammation | Reduced production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in LPS-stimulated RAW264.7 macrophage cells. | Inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. | mdpi.com |

| Decreased levels of pro-inflammatory cytokines TNF-α and IL-6 in LPS-exposed RAW264.7 cells. | Downregulation of inflammatory cytokine production. | mdpi.com | |

| Alleviated lipopolysaccharide (LPS)-induced inflammation by preventing the production of pro-inflammatory cytokines and microglial activation. | Inhibition of HMGB1 translocation and TLR4/NF-κB signaling pathway. | mdpi.com | |

| Immunomodulation | Regulates the balance of T-helper cell subsets (Th1/Th2 and Th17/Treg). | Modulation of immune cell differentiation and function. | nih.gov |

| Modulates the polarization of tumor-associated macrophages (TAMs) in the pancreatic cancer microenvironment. | Deactivation of the PI3K/AKT/mTOR pathway. | nih.gov |

Table 2: Anti-cancer Activity of Saikosaponin D

| Cancer Type | Key Findings | Reported Molecular Mechanisms | Citation |

| General | Inhibits proliferation, invasion, metastasis, and angiogenesis of tumor cells. Induces apoptosis and autophagy. | Multi-targeted effects on various signaling pathways. | researchgate.netresearchgate.net |

| Liver Cancer | Suppressed cell proliferation and induced apoptosis in a dose-dependent manner. | Inhibition of the p-STAT3/C/EBPβ signaling pathway, leading to suppression of COX-2 expression. | mdpi.comfrontiersin.org |

| Promoted radiation-induced death of liver cancer cells. | Induction of autophagy via reduction of mTOR phosphorylation. | mdpi.com | |

| Pancreatic Cancer | Suppressed tumor growth and promoted apoptosis of pancreatic cancer cells. | Targeting the MKK4–JNK signaling pathway. | researchgate.netnih.gov |

| Lung Cancer | Inhibited growth and induced apoptosis in non-small cell lung cancer (NSCLC) cells. | Inhibition of STAT3 phosphorylation and activation of caspase-3. | nih.gov |

| Enhanced the anti-cancer effect of gefitinib (B1684475) in NSCLC cells. | Inhibition of the STAT3/Bcl-2 signaling pathway. | mdpi.com | |

| Glioblastoma | Induced apoptosis and autophagy in glioblastoma multiforme (GBM) cells. | Activation of endoplasmic reticulum (ER) stress. | researchgate.net |

| Thyroid Cancer | Decreased cell growth and induced G1-phase cell cycle arrest and apoptosis in anaplastic thyroid cancer cells. | Increased p53 and Bax expression, decreased Bcl-2 expression, and downregulation of CDK2 and cyclin D1. | mdpi.com |

| Prostate Cancer | Inhibited proliferation by triggering the mitochondrial pathway of apoptosis and G0/G1-phase cell cycle arrest. | Upregulation of p53. | tandfonline.com |

| Breast Cancer | Inhibited proliferation and induced apoptosis in triple-negative breast cancer cells. | Suppression of the Wnt/β-catenin pathway. | nih.gov |

| Gastric Cancer | Enhanced the sensitivity of gastric cancer cells to cisplatin (B142131). | Induction of apoptosis and autophagy, and inhibition of the IKKβ/NF-κB pathway. | acs.org |

Table 3: Antiviral, Hepatoprotective, and Neuroprotective Effects of Saikosaponin D

| Research Area | Key Findings | Reported Molecular Mechanisms | Citation |

| Antiviral | Demonstrated antiviral activity against human coronavirus 229E. | Interference in the early stages of viral replication, such as absorption and penetration. | researchgate.nettandfonline.com |

| Inhibited enterovirus A71 (EV-A71) infection. | Suppression of viral RNA replication and subsequent protein synthesis. | spandidos-publications.com | |

| Hepatoprotective | Showed hepatoprotective effects against alcoholic hepatitis in mice. | Attributed to its anti-oxidative and anti-inflammatory properties. | nih.gov |

| Alleviated liver fibrosis. | Negative regulation of the ROS/NLRP3 inflammasome through activation of the ERβ pathway. | frontiersin.org | |

| Neuroprotective | Improved cognitive function and reduced amyloid plaque deposition in a mouse model of Alzheimer's disease. | Regulation of cell apoptosis and inflammation via inhibition of NF-κB activation. | spandidos-publications.com |

| Protected against MPP+-induced cytotoxicity in an in vitro model of Parkinson's disease. | Regulation of SIRT3 expression. | e-century.us | |

| Protected SH-SY5Y cells from glutamate-induced oxidative cytotoxicity. | Activation of the PI3K/Nrf2 pathway to enhance cellular antioxidant capacity. | mdpi.comresearchgate.net |

Structure

2D Structure

Properties

Molecular Formula |

C42H70O14 |

|---|---|

Molecular Weight |

799.0 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2R,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate |

InChI |

InChI=1S/C42H68O13.H2O/c1-21-28(46)33(55-34-31(49)30(48)29(47)22(18-43)53-34)32(50)35(52-21)54-27-10-11-37(4)23(38(27,5)19-44)8-12-39(6)24(37)9-13-42-25-16-36(2,3)14-15-41(25,20-51-42)26(45)17-40(39,42)7;/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3;1H2/t21-,22-,23-,24-,25-,26-,27+,28+,29-,30+,31-,32-,33+,34+,35+,37+,38+,39-,40+,41-,42+;/m1./s1 |

InChI Key |

XFTRITFNKLRYQT-YSHUAJIXSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O.O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)O)O.O |

Origin of Product |

United States |

Elucidation of Molecular and Cellular Mechanisms of Action of Saikosaponin D

Modulation of Cellular Signaling Pathways by Saikosaponin D

Research has illuminated the capacity of Saikosaponin D to interact with and modulate several critical signaling pathways. These interactions are central to its observed pharmacological effects and highlight its multi-targeted nature. The following sections detail the specific effects of Saikosaponin D on these pathways.

Regulation of STAT3 Pathway Activity

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a crucial regulator of cell growth, survival, and differentiation. Aberrant STAT3 activation is frequently observed in various cancers. Saikosaponin D has been shown to be a potent inhibitor of this pathway.

In non-small cell lung cancer (NSCLC) cells (A549 and H1299), Saikosaponin D significantly reduces the phosphorylation of STAT3 without affecting the total STAT3 protein levels. nih.govbohrium.com This inhibition of STAT3 activation is associated with the induction of apoptosis and cell cycle arrest at the G0/G1 phase. nih.gov The downstream effects of STAT3 inhibition by SSD include the downregulation of anti-apoptotic proteins like Bcl-2, which can enhance the sensitivity of cancer cells to other therapeutic agents like gefitinib (B1684475). nih.govspandidos-publications.com Furthermore, in hepatocellular carcinoma cells, SSD has been found to suppress cyclooxygenase-2 (COX-2) expression through the p-STAT3/HIF-1α and p-STAT3/C/EBPβ signaling pathways. spandidos-publications.comnih.gov

| Cell Line | Effect of Saikosaponin D | Downstream Consequences | Reference |

| A549 (NSCLC) | Attenuates STAT3 phosphorylation | Induces apoptosis and G0/G1 cell cycle arrest | nih.gov |

| H1299 (NSCLC) | Attenuates STAT3 phosphorylation | Induces apoptosis and G0/G1 cell cycle arrest | nih.gov |

| HCC827/GR (NSCLC) | Reduces p-STAT3 levels | Enhances sensitivity to gefitinib | tandfonline.com |

| Hepatocellular Carcinoma Cells | Inhibits COX-2 expression via p-STAT3/HIF-1α and p-STAT3/C/EBPβ pathways | Anti-HCC effect | spandidos-publications.comnih.gov |

Influence on MAPK Cascades (e.g., JNK, p38, ERK)

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK) pathways, are critical in translating extracellular signals into cellular responses such as proliferation, apoptosis, and inflammation. Saikosaponin D exhibits diverse effects on these pathways, often in a cell-type-dependent manner.

In colorectal cancer cells (CT26 and HCT116), SSD treatment leads to the activation of p38 and ERK, which is associated with a decrease in cell proliferation. mdpi.com Similarly, in MDA-MB-231 breast cancer cells, SSD induces apoptosis through the activation of the p38 MAPK signaling pathway. spandidos-publications.com Conversely, in a model of chronic pancreatitis, Saikosaponin D was found to inhibit the phosphorylation of JNK, ERK1/2, and p38 MAPK, thereby attenuating pancreatic injury. nih.gov In the context of doxorubicin-induced cardiotoxicity, SSD protects cardiomyocytes by inhibiting excessive oxidative stress through the p38-MAPK signaling pathway. spandidos-publications.comresearchgate.net

| Cell/Tissue Model | MAPK Pathway(s) Affected | Observed Effect | Reference |

| CT26 and HCT116 (Colorectal Cancer) | p38, ERK | Activation, leading to decreased cell proliferation | mdpi.com |

| MDA-MB-231 (Breast Cancer) | p38 | Activation, leading to apoptosis | spandidos-publications.com |

| Chronic Pancreatitis Model | JNK, ERK1/2, p38 | Inhibition of phosphorylation, attenuating pancreatic injury | nih.gov |

| Doxorubicin-treated Cardiomyocytes | p38 | Inhibition, protecting against cardiotoxicity | spandidos-publications.comresearchgate.net |

| Human Umbilical Vein Endothelial Cells (HUVECs) | ERK1/2, p38 | Inhibition, protecting against ox-LDL-induced injury | researchgate.net |

Impact on PI3K/AKT/mTOR Signaling Axis

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling axis that governs cell growth, proliferation, and survival. nih.govyoutube.com Dysregulation of this pathway is a hallmark of many cancers. Saikosaponin D has been demonstrated to modulate this pathway, contributing to its anti-tumor effects.

In pancreatic ductal adenocarcinoma (PDAC), Saikosaponin D has been shown to decrease the shift toward M2 macrophage polarization by downregulating the PI3K/AKT/mTOR signaling pathway. nih.gov This modulation of the tumor microenvironment contributes to its anti-tumor effect. nih.gov In endometrial cancer cells, SSD-mediated autophagy has been linked to the suppression of the mTOR pathway. tandfonline.com

| Cell/Tissue Model | Effect on PI3K/AKT/mTOR Pathway | Downstream Consequences | Reference |

| Pancreatic Ductal Adenocarcinoma (murine model) | Deactivation of PI3K/AKT/mTOR | Inhibition of M2 macrophage polarization | nih.gov |

| SMMC-7721 and MHCC97L (Hepatocellular Carcinoma) | Suppression of mTOR pathway | Induction of autophagy | tandfonline.com |

Interaction with NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. researchgate.net It is a key player in inflammatory responses and is often constitutively active in cancer cells. Saikosaponin D has been shown to exert anti-inflammatory and anti-tumor effects by inhibiting the NF-κB signaling pathway.

In various cancer cell lines, SSD enhances TNF-α-mediated cell death by inhibiting TNF-α-induced NF-κB activation and the expression of its target genes, which are involved in cancer cell survival and proliferation. mdpi.com In a mouse model of acetaminophen-induced liver injury, SSD provided a protective effect by suppressing the activation of NF-κB. medchemexpress.com Furthermore, in a model of ulcerative colitis, SSD was found to suppress NF-κB activation, leading to a reduction in pro-inflammatory cytokines. nih.gov

| Cell/Tissue Model | Effect on NF-κB Pathway | Downstream Consequences | Reference |

| HeLa and HepG2 (Cancer cells) | Inhibition of TNF-α-induced NF-κB activation | Enhancement of TNF-α-mediated cell death | mdpi.com |

| Acetaminophen-induced liver injury (mice) | Inhibition of NF-κB activation | Hepatoprotection | medchemexpress.comtandfonline.com |

| DSS-induced ulcerative colitis (mice) | Suppression of NF-κB activation | Reduction of intestinal inflammation | nih.gov |

| LPS-induced RAW264.7 cells | Inhibition of NF-κB activation | Reduction of pro-inflammatory cytokine production | researchgate.net |

Effects on Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is strongly associated with the development of several cancers, including triple-negative breast cancer (TNBC).

Saikosaponin D has been identified as an inhibitor of the Wnt/β-catenin pathway. In TNBC cells, SSD significantly suppresses β-catenin and its downstream target genes, such as c-Myc and Cyclin D1, which leads to apoptosis. nih.govmdpi.com Molecular docking studies suggest that SSD may directly interact with β-catenin. nih.govmdpi.com In prostate cancer, SSD has been shown to block the Wnt/β-catenin signaling pathway by reducing the phosphorylation of glycogen (B147801) synthase kinase 3β (GSK3β), thereby impeding the self-renewal capacity of cancer stem cells. spandidos-publications.com

| Cell Line | Effect on Wnt/β-catenin Pathway | Downstream Consequences | Reference |

| HCC1937, MDA-MB-468, MDA-MB-231 (TNBC) | Suppression of β-catenin and its target genes (c-Myc, Cyclin D1) | Induction of apoptosis | nih.govmdpi.comnih.gov |

| CWR22Rv1 (Prostate Cancer) | Inhibition of GSK3β phosphorylation, blocking Wnt/β-catenin signaling | Impeded self-renewal of cancer stem cells | spandidos-publications.comnih.gov |

Involvement in Glucocorticoid Receptor (GR) Agonism

The glucocorticoid receptor (GR) is a nuclear receptor that, upon binding to glucocorticoids, translocates to the nucleus to regulate gene expression. Saikosaponin D has been shown to act as an agonist of the GR.

In a rat model of anti-GBM nephritis, the therapeutic effects of Saikosaponin D were attributed to its agonistic action on the GR. nih.gov This effect was blocked by the co-administration of a GR antagonist. nih.gov In corticosterone-treated PC12 cells, Saikosaponin D exhibited neuroprotective effects by inhibiting the translocation of the GR to the mitochondria and selectively activating GR-dependent survival pathways. nih.govscispace.com This suggests that SSD can modulate cellular responses through both genomic and non-genomic actions of the GR. nih.gov

| Model | Effect on Glucocorticoid Receptor | Downstream Consequences | Reference |

| Anti-GBM nephritic rats | Agonistic action on GR | Suppression of urinary protein excretion | nih.gov |

| Corticosterone-treated PC12 cells | Inhibition of mitochondrial GR translocation, activation of GR-dependent survival pathway | Neuroprotection, anti-apoptotic effects | nih.govscispace.com |

| Human leukemia cells | Upregulation of GR mRNA expression | Inhibition of cell growth, induction of G0/G1 arrest | tandfonline.com |

Modulation of Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative stress. Saikosaponin D has been shown to activate this protective pathway. nih.govspandidos-publications.comtandfonline.comresearchgate.net In models of chronic kidney disease-induced muscle atrophy, Saikosaponin D, along with Saikosaponin A, was found to stimulate the PI3K/AKT/Nrf2 pathway, leading to a reduction in oxidative stress. nih.gov This activation was associated with an increase in the expression of downstream targets like heme oxygenase-1 (HO-1). nih.gov Further studies have corroborated the role of SSD in activating the Nrf2 pathway to mitigate oxidative damage in various cell types, including neuronal cells and in the context of sepsis-induced acute lung injury. spandidos-publications.comtandfonline.comresearchgate.net The activation of Nrf2 by SSD enhances the cell's antioxidant capacity, thereby protecting it from oxidative stress-induced damage. researchgate.net

Regulation of FTO/m6A Signaling

Recent research has unveiled a novel mechanism of action for Saikosaponin D involving the fat mass and obesity-associated protein (FTO), an mRNA N6-methyladenosine (m6A) demethylase. spandidos-publications.comnih.govnih.govresearchgate.net FTO is recognized as an oncogene in certain cancers, such as acute myeloid leukemia (AML), where it promotes leukemogenesis. spandidos-publications.comnih.govnih.gov Saikosaponin D has been identified as a direct inhibitor of FTO. nih.govnih.govresearchgate.net By targeting FTO, SSD increases global m6A RNA methylation, which in turn leads to decreased stability of downstream gene transcripts associated with cancer cell proliferation and survival. nih.govnih.govresearchgate.net This action not only suppresses AML cell proliferation but has also been shown to overcome resistance to tyrosine kinase inhibitors mediated by FTO/m6A signaling. nih.govnih.gov This discovery highlights the potential of Saikosaponin D as an epitranscriptome-based therapeutic agent. nih.gov

Cellular Processes Governed by Saikosaponin D

Saikosaponin D exerts profound effects on fundamental cellular processes, including programmed cell death and cell cycle progression. These actions are central to its observed anti-proliferative and therapeutic effects in various disease models.

Induction of Programmed Cell Death Mechanisms

Saikosaponin D is a potent inducer of programmed cell death, employing multiple interconnected pathways to eliminate aberrant cells.

A substantial body of evidence demonstrates that Saikosaponin D induces apoptosis, a form of programmed cell death, in a variety of cancer cell lines. spandidos-publications.comnih.govnih.govmdpi.comnih.govnih.gov This process is often mediated through the intrinsic mitochondrial pathway. nih.govspandidos-publications.com Key events in SSD-induced apoptosis include the modulation of the Bcl-2 family of proteins, specifically an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. spandidos-publications.comnih.govnih.goveuropeanreview.org This shift in the Bax/Bcl-2 ratio leads to the dissipation of the mitochondrial membrane potential and the subsequent release of cytochrome c into the cytosol. nih.govspandidos-publications.com The release of cytochrome c triggers the activation of a cascade of caspases, including the executioner caspase-3, which ultimately leads to the dismantling of the cell. nih.govnih.govspandidos-publications.com The activation of caspase-3 and the cleavage of its substrates are hallmark features of apoptosis induced by Saikosaponin D. nih.govmdpi.com

| Cell Line | Key Apoptotic Events Induced by Saikosaponin D |

| DU145 (Prostate Cancer) | Modulation of Bcl-2 family proteins, dissipation of mitochondrial membrane potential, release of cytochrome c, activation of caspase-3. nih.govspandidos-publications.com |

| A549 & H1299 (Non-Small Cell Lung Cancer) | Upregulation of cleaved caspase-3. nih.govbohrium.com |

| 143B & MG-63 (Osteosarcoma) | Increased number of apoptotic cells. |

| AML Cells | Promotion of apoptosis. nih.govnih.gov |

| HSC-T6 (Hepatic Stellate Cells) | Increased expression of cleaved caspase-3 and Bax, reduced expression of Bcl-2. nih.gov |

| Thyroid Cancer Cells | Increased expression of p53 and Bax, decreased expression of Bcl-2. spandidos-publications.comeuropeanreview.org |

Autophagy is a cellular self-digestion process that can either promote cell survival or lead to cell death. Saikosaponin D has been shown to modulate autophagy in various cancer cells. nih.govnih.govnih.govresearchgate.net Studies have demonstrated that SSD can induce the formation of autophagosomes, a key step in the autophagic process. nih.gov This is often accompanied by an increase in the expression of autophagy-related proteins such as LC3-II and Beclin-1. nih.govnih.gov In some contexts, the induction of autophagy by Saikosaponin D appears to contribute to its anti-cancer effects. For instance, in glioblastoma cells, SSD-induced autophagy is linked to the activation of endoplasmic reticulum stress. nih.gov However, the role of autophagy in response to SSD can be complex. One study suggested that while SSD induces autophagosome formation, it may inhibit their fusion with lysosomes, leading to an accumulation of autophagosomes that contributes to cell death. mdpi.com

| Cell Line/Model | Effect of Saikosaponin D on Autophagy |

| Glioblastoma Cells (RG-2, U87-MG, U251, LN-428) | Increased expression of LC3 and Beclin 1. nih.gov |

| Hepatoma Cells (SMMC-7721) | Increased radiation-induced autophagy, indicated by elevated LC3-II levels. nih.gov |

| HeLa and MCF-7 Cells | Induction of autophagy. researchgate.net |

| HSC-T6 (Hepatic Stellate Cells) | Induction of autophagosome formation and upregulation of LC3-II. nih.gov |

Cell Cycle Arrest Induction

In addition to inducing cell death, Saikosaponin D can also inhibit cell proliferation by causing cell cycle arrest, primarily in the G0/G1 phase. nih.govnih.govnih.govbohrium.comspandidos-publications.com This arrest prevents cells from entering the S phase, during which DNA replication occurs, thereby halting their division. The induction of G0/G1 phase arrest by SSD is often associated with the upregulation of cell cycle inhibitors such as p53 and p21. nih.govspandidos-publications.com In human prostate cancer cells, for example, SSD treatment led to an arrest in the G0/G1 phase through the upregulation of p53 and p21. nih.govspandidos-publications.com Similarly, in osteosarcoma and non-small cell lung cancer cells, Saikosaponin D was found to significantly increase the percentage of cells in the G0/G1 phase. nih.govbohrium.comspandidos-publications.com

| Cell Line | Phase of Cell Cycle Arrest | Associated Molecular Changes |

| DU145 (Prostate Cancer) | G0/G1 phase nih.govspandidos-publications.com | Upregulation of p53 and p21 nih.govspandidos-publications.com |

| 143B & MG-63 (Osteosarcoma) | G0/G1 phase spandidos-publications.com | - |

| A549 & H1299 (Non-Small Cell Lung Cancer) | G0/G1 phase nih.govbohrium.com | - |

| AML Cells | Cell cycle arrest nih.govnih.gov | - |

| Thyroid Cancer Cells | G1 phase europeanreview.org | Upregulation of p21, downregulation of CDK2 and cyclin D1 europeanreview.org |

Anti-Proliferative Actions in Cellular Models

Saikosaponin D has been shown to inhibit the proliferation of a wide array of cancer cells by inducing apoptosis (programmed cell death) and causing cell cycle arrest. spandidos-publications.comdovepress.comnih.gov

Induction of Apoptosis:

Research indicates that Saikosaponin D triggers apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In human prostate carcinoma DU145 cells, SSD was found to induce apoptosis by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol and subsequent activation of caspase-3. spandidos-publications.com This process is further regulated by the modulation of B-cell lymphoma 2 (Bcl-2) family proteins, with SSD causing a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. spandidos-publications.commdpi.com

In colorectal cancer cells, Saikosaponin D has been observed to downregulate Bcl-2 and Bcl-xL, leading to increased cytochrome c release and subsequent cleavage of caspase-9, caspase-3, and PARP. mdpi.com Similarly, in pancreatic cancer cells, SSD triggers the cleavage of caspase-3 and caspase-9 proteins. dovepress.com The activation of caspase-3 is a common downstream event in many apoptotic pathways, and its upregulation has been noted in non-small cell lung cancer cells treated with SSD. nih.govnih.gov

Cell Cycle Arrest:

Saikosaponin D also exerts its anti-proliferative effects by arresting the cell cycle at various phases, thereby preventing cancer cells from dividing and multiplying. A common finding is the induction of G0/G1 phase arrest. For instance, in DU145 prostate cancer cells, SSD treatment leads to G0/G1 arrest through the upregulation of p53 and p21. spandidos-publications.com The p21 protein is a crucial inhibitor of cyclin/cyclin-dependent kinase (CDK) complexes, and its upregulation can halt the cell cycle. spandidos-publications.com

Similarly, in human anaplastic thyroid cancer cell lines (ARO, 8305C, and SW1736), Saikosaponin D induces G1-phase cell cycle arrest, accompanied by the upregulation of p53 and p21, and the downregulation of CDK2 and cyclin D1. europeanreview.org In non-small cell lung cancer cells, SSD also induces G0/G1 phase arrest. nih.govnih.gov However, in some cell lines, such as MDA-MB-231 breast cancer cells, SSD has been shown to cause G2 phase arrest by decreasing the expression of cyclin A1, cyclin A2, cyclin B1, and cyclin B2. mdpi.com

Table 1: Effects of Saikosaponin D on Cell Proliferation and Apoptosis in Various Cancer Cell Lines This table is interactive. Click on the headers to sort the data.

| Cell Line | Cancer Type | Effect | Molecular Mechanisms | Citations |

|---|---|---|---|---|

| DU145 | Prostate Cancer | Inhibition of proliferation, induction of apoptosis, G0/G1 cell cycle arrest | Upregulation of p53 and p21, modulation of Bcl-2 family proteins, dissipation of mitochondrial membrane potential, release of cytochrome c, activation of caspase-3 | spandidos-publications.com |

| CT26, HCT116 | Colorectal Cancer | Reduced survival and colony formation, induction of autophagy and apoptosis | Downregulation of Bcl-2 and Bcl-xL, cleavage of caspase-9, caspase-3, and PARP | mdpi.com |

| A549, H1299 | Non-Small Cell Lung Cancer | Inhibition of proliferation, G0/G1 cell cycle arrest, induction of apoptosis | Downregulation of phosphorylated STAT3, activation of caspase-3 | nih.govnih.gov |

| HepG2, SMMC-7721 | Liver Cancer | Inhibition of proliferation | Decrease in anti-apoptotic protein Bcl-2, increase in pro-apoptotic protein Bax | mdpi.com |

| 8305C, ARO, SW1736 | Anaplastic Thyroid Cancer | Inhibition of proliferation, induction of apoptosis, G1-phase cell cycle arrest | Increased expression of p53 and Bax, decreased expression of Bcl-2, upregulation of p21, downregulation of CDK2 and cyclin D1 | mdpi.comeuropeanreview.org |

| U87 | Malignant Glioma | Inhibition of proliferation, induction of apoptosis | Downregulation of Akt and ERK phosphorylation, upregulation of JNK and caspase-3 activities | mdpi.com |

| BxPC3, PANC1, Pan02 | Pancreatic Cancer | Inhibition of proliferation, induction of apoptosis | Cleavage of caspase-3 and caspase-9, activation of MKK4-JNK signaling pathway | dovepress.com |

Inhibition of Cellular Migration and Invasion

The metastatic spread of cancer is a major cause of mortality. Saikosaponin D has demonstrated the ability to inhibit the migration and invasion of cancer cells, key processes in metastasis.

In colorectal cancer, Saikosaponin D has been shown to suppress the lung metastasis of cancer cells. mdpi.comnih.gov Studies on prostate cancer cells (DU145 and CWR22Rv1) revealed that SSD suppresses migration and invasion by inhibiting the expression and activity of matrix metalloproteinases (MMPs), specifically MMP2 and MMP9. spandidos-publications.com MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.

Furthermore, in gastric cancer, Saikosaponin D has been found to inhibit migration and invasion by downregulating MMP1 and MMP2. spandidos-publications.comresearchgate.net In human osteosarcoma U-2OS cells, SSD, both alone and in combination with a JNK inhibitor, dramatically inhibited cellular migration and invasion. nih.gov Similarly, in Hep3B hepatoma cells, SSD was shown to have a suppressive effect on hypoxia-dependent invasion. frontiersin.org The inhibition of cell adhesion, an initial step in invasion, has also been observed. Saikosaponin D was found to inhibit the interaction of selectins (E, L, and P) with THP-1 cells, thereby interfering with cell-to-cell adhesion. mdpi.com

Modulation of Inflammatory Responses at the Cellular Level (e.g., COX-2, iNOS, Pro-inflammatory Cytokines)

Chronic inflammation is a known driver of cancer development and progression. Saikosaponin D exhibits potent anti-inflammatory properties by modulating key inflammatory mediators.

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, Saikosaponin D significantly inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comresearchgate.net It also reduced the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.comresearchgate.net The underlying mechanism for these effects involves the inhibition of nuclear factor-kappa B (NF-κB) activation, a central regulator of inflammatory responses. spandidos-publications.comresearchgate.net

Similar anti-inflammatory effects have been observed in other cellular models. In LPS-induced lung epithelial cells (MLE-12), SSD treatment reduced the production of pro-inflammatory cytokines and alleviated cell apoptosis. nih.govnih.gov In a model of intestinal inflammation, SSD suppressed the secretion of IL-1β, IL-6, and TNF-α and inhibited the expression of iNOS and COX-2. dovepress.com These findings highlight the potential of Saikosaponin D to counteract the inflammatory microenvironment that supports tumor growth.

Antioxidant Modulatory Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, can damage cellular components and contribute to carcinogenesis. Saikosaponin D has been shown to possess antioxidant properties.

In PC12 cells, a model for neuronal cells, Saikosaponin D significantly mitigated the decrease in cell viability induced by hydrogen peroxide (H₂O₂), a potent ROS generator. nih.gov It achieved this by reducing the apoptosis rate, improving nuclear morphology, and decreasing the activation of caspase-3 and PARP cleavage. nih.gov Furthermore, SSD slowed the H₂O₂-induced release of malondialdehyde (MDA), a marker of lipid peroxidation, and lactate (B86563) dehydrogenase, while increasing the activity of superoxide (B77818) dismutase (SOD) and the total antioxidant capacity. nih.gov

Studies in SH-SY5Y cells, another neuronal cell line, have shown that Saikosaponin D can eliminate intrinsic free radicals and induce the activity of endogenous antioxidant enzymes. researchgate.net This suggests that SSD not only scavenges ROS directly but also enhances the cell's own antioxidant defense systems. In a model of liver fibrosis, Saikosaponin D was found to alleviate liver injury by negatively regulating the ROS/NLRP3 inflammasome. frontiersin.org

Influence on ER Stress and Unfolded Protein Response

The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. An accumulation of unfolded or misfolded proteins in the ER leads to ER stress and activates the unfolded protein response (UPR). While the direct influence of Saikosaponin D on ER stress and the UPR is an emerging area of research, some studies provide initial insights. For instance, Saikosaponin D has been identified as a novel autophagic inducer that can increase cytosolic calcium levels by directly inhibiting the sarcoplasmic/endoplasmic reticulum Ca²⁺ ATPase (SERCA) pump. chemfaces.com This disruption of calcium homeostasis is closely linked to the induction of ER stress. Further research is needed to fully elucidate the role of SSD in modulating the UPR pathways, such as the PERK, IRE1, and ATF6 branches, in the context of its anti-cancer activity.

Regulation of Cellular Redox Balance (e.g., NQO1-mediated)

Saikosaponin D can influence the cellular redox balance through various mechanisms, including the modulation of specific enzymes involved in redox cycling. One such enzyme is NAD(P)H:quinone oxidoreductase 1 (NQO1). A study has shown that Saikosaponin D can potentiate the antineoplastic effects of doxorubicin (B1662922) in drug-resistant breast cancer by perturbing NQO1-mediated intracellular redox homeostasis. researchgate.net This suggests that SSD's interaction with NQO1 can alter the cellular redox state, potentially sensitizing cancer cells to chemotherapy.

Furthermore, research on glutamate-induced oxidative stress in SH-SY5Y cells has indicated that Saikosaponin D protects against cytotoxicity by activating the Nrf2 pathway, which in turn enhances the cellular antioxidant capacity. researchgate.net Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of numerous antioxidant and detoxification enzymes.

Identification of Specific Molecular Targets of Saikosaponin D

The diverse pharmacological effects of Saikosaponin D are a result of its interaction with multiple molecular targets. While a comprehensive understanding is still evolving, several specific targets and signaling pathways have been identified.

Network pharmacology and molecular docking studies have predicted and, in some cases, experimentally validated direct interactions between Saikosaponin D and key proteins involved in cancer. For gastric cancer, core targets have been identified as VEGFA, IL-2, CASP3, BCL2L1, MMP2, and MMP1. spandidos-publications.comresearchgate.net In the context of acute myeloid leukemia (AML), the fat mass and obesity-associated protein (FTO), an mRNA N6-methyladenosine (m6A) demethylase, has been identified as a direct target of SSD. thno.org By inhibiting FTO, SSD increases global m6A RNA methylation, which in turn decreases the stability of downstream gene transcripts, leading to the suppression of relevant oncogenic pathways. thno.org

For prostate cancer, network pharmacology has pointed to BCL2, estrogen receptor 1 (ESR1), hypoxia-inducible factor 1 subunit alpha (HIF1A), and signal transducer and activator of transcription 3 (STAT3) as key targets of Saikosaponin A, a closely related compound. frontiersin.org Given the structural similarity, it is plausible that SSD may also interact with some of these targets.

Furthermore, Saikosaponin D has been shown to modulate several critical signaling pathways:

STAT3 Pathway: SSD inhibits the phosphorylation and activation of STAT3 in non-small cell lung cancer cells, leading to decreased proliferation and increased apoptosis. nih.govnih.gov

MAPK Pathway: In pancreatic cancer cells, SSD activates the MKK4-JNK signaling pathway, a branch of the MAPK pathway, to induce apoptosis. dovepress.com It has also been shown to inhibit the H₂O₂-induced phosphorylation of p38MAPK, JNK, and ERK in PC12 cells. mdpi.com

PI3K/Akt Pathway: In human malignant glioma cells, SSD treatment leads to the downregulation of Akt phosphorylation. mdpi.com

NF-κB Pathway: As mentioned earlier, SSD inhibits the activation of NF-κB, a key regulator of inflammation. spandidos-publications.comresearchgate.net

PKCθ, JNK, and NF-κB: In T cells, Saikosaponin D has been shown to modulate the protein kinase C (PKC) pathway through PKCθ, JNK, and the NF-κB transcription factor, leading to the inhibition of T cell activation. hkbu.edu.hk

Table 2: Identified Molecular Targets and Modulated Signaling Pathways of Saikosaponin D This table is interactive. Click on the headers to sort the data.

| Target/Pathway | Cellular Context | Effect of Saikosaponin D | Citations |

|---|---|---|---|

| STAT3 | Non-Small Cell Lung Cancer | Inhibition of phosphorylation and activation | nih.govnih.gov |

| MKK4-JNK | Pancreatic Cancer | Activation | dovepress.com |

| Akt/ERK | Malignant Glioma | Downregulation of phosphorylation | mdpi.com |

| NF-κB | Macrophages, various cancer cells | Inhibition of activation | spandidos-publications.comresearchgate.net |

| FTO | Acute Myeloid Leukemia | Direct inhibition | thno.org |

| MMPs (MMP1, MMP2, MMP9) | Gastric, Prostate Cancer | Downregulation of expression and activity | spandidos-publications.comresearchgate.net |

| Bcl-2 Family Proteins (Bcl-2, Bax, Bcl-xL) | Various Cancer Cells | Modulation of expression (decreased anti-apoptotic, increased pro-apoptotic) | mdpi.comspandidos-publications.commdpi.com |

| Caspases (Caspase-3, -9) | Various Cancer Cells | Activation | mdpi.comspandidos-publications.comdovepress.comnih.govnih.gov |

| p53/p21 | Prostate, Thyroid Cancer | Upregulation | spandidos-publications.commdpi.comeuropeanreview.org |

| NQO1 | Breast Cancer | Perturbation of mediated redox homeostasis | researchgate.net |

| PKCθ | T Cells | Modulation | hkbu.edu.hk |

Enzymes (e.g., SERCA)

Saikosaponin D has been identified as a novel inhibitor of the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. nih.govnih.gov This inhibition disrupts calcium homeostasis within the cell, leading to an increase in cytosolic calcium levels. nih.gov The elevated intracellular calcium then triggers a cascade of downstream signaling events. One of the key pathways activated is the Ca2+/calmodulin-dependent kinase kinase β (CaMKKβ)-AMP-activated protein kinase (AMPK) signaling cascade. nih.govnih.govoncotarget.com This activation ultimately leads to the induction of autophagy, a cellular process involving the degradation and recycling of cellular components. nih.govnih.gov

The disruption of calcium homeostasis by Saikosaponin D also induces endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). nih.govtandfonline.com These interconnected cellular stress responses can contribute to cell death, particularly in cancer cells. tandfonline.com By targeting SERCA, Saikosaponin D can induce autophagic cell death, offering a potential therapeutic strategy for apoptosis-resistant cancers. nih.gov

Table 1: Research Findings on Saikosaponin D and SERCA

| Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|

| Various cancer cells | Identified as a novel SERCA inhibitor that increases cytosolic calcium. | nih.gov |

| Apoptosis-defective or -resistant mouse embryonic fibroblast cells | Induces autophagic cell death through SERCA inhibition. | nih.gov |

| ADPKD cells | Inhibits proliferation by up-regulating autophagy via the CaMKKβ-AMPK-mTOR pathway, initiated by SERCA inhibition. | nih.gov |

| HeLa cells | Induces autophagy and apoptosis by inhibiting SERCA, leading to disrupted calcium homeostasis and ER stress. | tandfonline.com |

| Chemoresistant ovarian cancer cells | Increases cytosolic calcium, sensitizing cells to cisplatin-induced apoptosis. | oncotarget.com |

Transcription Factors (e.g., p53, STAT3, NF-κB, Nrf2)

Saikosaponin D modulates the activity of several key transcription factors that play crucial roles in cell proliferation, apoptosis, inflammation, and oxidative stress.

p53: Saikosaponin D has been shown to activate the p53 signaling pathway in various cancer cells. nih.govnih.gov This activation leads to the upregulation of p53 and its downstream targets, such as p21 and Bax. nih.govnih.gov The p53 protein, often called the "guardian of the genome," can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis (programmed cell death). youtube.comyoutube.comyoutube.com In osteosarcoma cells, for instance, Saikosaponin D-induced activation of p53 leads to cell cycle arrest at the G0/G1 phase and increased apoptosis. nih.govnih.gov This suggests that Saikosaponin D's anti-tumor effects are, in part, mediated by its ability to engage this critical tumor suppressor pathway. nih.govnih.govnih.gov

STAT3: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting their survival and proliferation. mdpi.com Saikosaponin D has been found to inhibit the STAT3 signaling pathway. mdpi.combohrium.comnih.gov It achieves this by reducing the phosphorylation of STAT3, which is essential for its activation. bohrium.comnih.gov By inhibiting STAT3, Saikosaponin D can suppress the expression of downstream target genes involved in cell proliferation and survival, such as Cyclin D1, and induce apoptosis. mdpi.combohrium.comthno.org This inhibitory effect on the STAT3 pathway has been observed in non-small cell lung cancer and liver cancer cells. mdpi.combohrium.comnih.gov

NF-κB: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in the inflammatory response and cell survival. nih.govnih.gov Saikosaponin D has been shown to inhibit the activation of NF-κB. tandfonline.commdpi.commedchemexpress.com In the presence of inflammatory stimuli like TNF-α, Saikosaponin D can prevent the activation of NF-κB and the expression of its target genes, which are involved in cancer cell survival, proliferation, and invasion. tandfonline.commdpi.com This inhibition of NF-κB signaling contributes to the anti-inflammatory and anti-cancer properties of Saikosaponin D. tandfonline.commdpi.comacs.org

Nrf2: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress. spandidos-publications.com Saikosaponin D has been demonstrated to activate the Nrf2 pathway. spandidos-publications.comnih.govresearchgate.net This activation leads to the nuclear translocation of Nrf2 and the subsequent expression of antioxidant enzymes like heme oxygenase-1 (HO-1). nih.govresearchgate.nettandfonline.com By enhancing the cellular antioxidant defense system, Saikosaponin D can protect against oxidative damage in various contexts, including glutamate-induced neurotoxicity and sepsis-induced acute lung injury. nih.govtandfonline.com This activation of the Nrf2 pathway is often mediated through the PI3K/AKT signaling cascade. spandidos-publications.comnih.gov

Table 2: Research Findings on Saikosaponin D and Transcription Factors

| Transcription Factor | Effect of Saikosaponin D | Cell Line(s)/Model(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| p53 | Activation | Human osteosarcoma cells (143B, MG-63) | Upregulates p53 and its downstream targets, leading to G0/G1 cell cycle arrest and apoptosis. | nih.govnih.gov |

| STAT3 | Inhibition | Non-small cell lung cancer cells (A549, H1299) | Downregulates STAT3 phosphorylation, inhibiting proliferation and inducing apoptosis. | bohrium.comnih.gov |

| NF-κB | Inhibition | HeLa and HepG2 cancer cells | Suppresses TNF-α-induced NF-κB activation and expression of its target genes. | tandfonline.commdpi.com |

| Nrf2 | Activation | SH-SY5Y human neuroblastoma cells | Mitigates glutamate-induced oxidative cytotoxicity by activating the Nrf2 pathway. | spandidos-publications.comnih.gov |

| Nrf2 | Activation | CLP-induced septic mice and LPS-stimulated MLE-12 cells | Ameliorates septic acute lung injury by activating Nrf2 signaling. | tandfonline.com |

Receptors (e.g., Estrogen Receptor α)

Research suggests that Saikosaponin D possesses estrogen-like activities, primarily mediated through its interaction with Estrogen Receptor α (ERα). nih.govusc.gal Studies have shown that Saikosaponin D can stimulate the proliferation of ER-positive breast cancer cells (MCF-7), an effect that can be blocked by an ER antagonist. nih.govusc.gal

Further investigations using ER-negative cells co-transfected with ERα or ERβ constructs revealed that Saikosaponin D activates the estrogen response element (ERE)-luciferase activity predominantly through the ERα-mediated pathway. nih.govusc.gal The activation via ERβ was observed only at higher concentrations. nih.govusc.gal Moreover, treatment with Saikosaponin D has been shown to increase the protein and mRNA levels of ERα. nih.govusc.gal These findings indicate that Saikosaponin D can act as a phytoestrogen, with a preferential affinity for ERα. nih.govusc.gal However, other studies have indicated that the beneficial effects of Saikosaponin D in liver fibrosis are mediated through ERβ, not ERα. frontiersin.org

Table 3: Research Findings on Saikosaponin D and Estrogen Receptor α

| Cell Line(s)/Model(s) | Key Findings | Reference(s) |

|---|---|---|

| MCF-7 cells | Stimulates proliferation, which is inhibited by an ER antagonist. | nih.govusc.gal |

| HeLa cells (ER-negative) | Activates ERE-luciferase activity in a dose-dependent manner via a transfected ERα construct. | nih.govusc.gal |

| CCl4-induced liver fibrosis mouse models | The protective effect of SSD is blocked in ERβ knockout mice, but not in ERα knockout mice. | frontiersin.org |

Other Key Regulatory Proteins (e.g., mTOR, AMPK, GSK3β, FTO)

Saikosaponin D's cellular effects are also mediated by its influence on other crucial regulatory proteins.

mTOR: The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and survival. medsci.org Saikosaponin D has been shown to inhibit the mTOR signaling pathway. nih.govtandfonline.commdpi.commedsci.orgnih.gov This inhibition is often a downstream consequence of AMPK activation. nih.govtandfonline.commdpi.com By suppressing mTOR phosphorylation, Saikosaponin D can induce autophagy and enhance the apoptotic effects of radiation in hepatoma cells. medsci.org The inhibition of the PI3K/AKT/mTOR pathway is also implicated in the ability of Saikosaponin D to modulate the polarization of tumor-associated macrophages. nih.gov

AMPK: AMP-activated protein kinase (AMPK) is a key energy sensor in cells that, when activated, promotes energy-producing processes and inhibits energy-consuming ones. nih.gov Saikosaponin D activates AMPK, often as a result of increased intracellular calcium and activation of the upstream kinase CaMKKβ. nih.govoncotarget.commdpi.com Activated AMPK then inhibits the mTOR pathway, leading to the induction of autophagy. nih.govmdpi.com This CaMKKβ-AMPK-mTOR axis is a significant mechanism by which Saikosaponin D exerts its effects on cell proliferation and survival. nih.govmdpi.com

GSK3β: Glycogen synthase kinase 3β (GSK3β) is a serine/threonine kinase involved in a multitude of cellular processes, including cell proliferation and differentiation. nih.govnih.gov Saikosaponin D has been shown to inhibit the GSK3β/β-catenin signaling pathway in certain cancer cells. nih.gov However, in the context of neurogenesis, Saikosaponin D exposure has been found to induce the activation of GSK3β, leading to an inhibition of neural progenitor cell proliferation. nih.govresearchgate.net This suggests that the effect of Saikosaponin D on GSK3β may be cell-type specific.

FTO: The fat mass and obesity-associated protein (FTO) is an mRNA N6-methyladenosine (m6A) demethylase that has been identified as an oncogene in certain cancers. nih.gov Saikosaponin D has been identified as a direct inhibitor of FTO. thno.orgnih.gov By binding to FTO, Saikosaponin D inhibits its demethylase activity, leading to an increase in global m6A RNA methylation. thno.orgnih.gov This, in turn, decreases the stability of downstream oncogenic gene transcripts, such as those for BCL-2 and STAT3, ultimately suppressing leukemic cell proliferation. thno.org This novel mechanism highlights the potential of Saikosaponin D as an epitranscriptome-based therapeutic agent. thno.orgnih.govnih.gov

Table 4: Research Findings on Saikosaponin D and Other Key Regulatory Proteins

| Regulatory Protein | Effect of Saikosaponin D | Cell Line(s)/Model(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| mTOR | Inhibition | ADPKD cells, hepatoma cells, pancreatic cancer models | Induces autophagy and apoptosis, and modulates macrophage polarization. | nih.govmedsci.orgnih.gov |

| AMPK | Activation | ADPKD cells, chemoresistant ovarian cancer cells | Induces autophagy through the CaMKKβ-AMPK-mTOR pathway. | nih.govoncotarget.com |

| GSK3β | Inhibition/Activation | Prostate cancer cells (CWR22Rv1), primary neuronal stem/progenitor cells | Suppresses prostate cancer cell growth; inhibits neural progenitor cell proliferation. | nih.govnih.gov |

| FTO | Inhibition | Acute myeloid leukemia cells (NB4, Kas-1) | Directly binds to and inhibits FTO, leading to anti-leukemic effects. | thno.orgnih.gov |

Preclinical Pharmacological Investigations of Saikosaponin D: in Vitro and in Vivo Models

In Vitro Efficacy Studies in Disease Models

In vitro studies, which are conducted in a controlled laboratory setting using cell cultures, provide a fundamental understanding of a compound's biological effects at the cellular and molecular level.

Cellular Models of Cancer (e.g., Hepatoma, Lung Cancer, Breast Cancer, Pancreatic Cancer, Colorectal Cancer, Melanoma, Leukemia)

Saikosaponin D has demonstrated significant anti-tumor effects across a wide array of cancer cell lines. mdpi.comresearchgate.net Its mechanisms of action are multifaceted, primarily involving the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and modulation of key signaling pathways that govern tumor growth and survival. mdpi.comresearchgate.net

Hepatoma (Liver Cancer): In human hepatoma cell lines such as HepG2, Hep3B, SMMC-7721, and PLC/PRF/5, Saikosaponin D has been shown to inhibit cell growth and DNA synthesis. mdpi.com It can trigger apoptosis by suppressing the STAT3/C/EBPβ signaling pathway, which in turn controls the expression of COX-2. mdpi.com Additionally, SSD enhances cell death mediated by tumor necrosis factor-α (TNF-α) by blocking the activation of NF-κB, a key regulator of genes involved in proliferation, invasion, and angiogenesis. mdpi.comfrontiersin.org Studies have also indicated that SSD can sensitize liver cancer cells to radiation by inducing autophagy through the reduction of mTOR phosphorylation. mdpi.com

Lung Cancer: In non-small cell lung cancer (NSCLC) cell lines like A549 and H1299, Saikosaponin D has been observed to decrease cell proliferation and induce apoptosis in a concentration-dependent manner. nih.gov A primary mechanism is the inhibition of the STAT3 pathway. nih.govspandidos-publications.com Furthermore, SSD has been shown to enhance the anticancer effects of the targeted therapy drug gefitinib (B1684475), particularly in resistant cells, by suppressing the STAT3/Bcl-2 signaling pathway. mdpi.comnih.gov It can also sensitize A549 cells to cisplatin-induced apoptosis by promoting the accumulation of reactive oxygen species (ROS). nih.gov

Breast Cancer: Saikosaponin D has shown particular efficacy against triple-negative breast cancer cells (e.g., HCC1937). nih.govspandidos-publications.com It has been found to inhibit proliferation and induce apoptosis in a concentration- and time-dependent manner by suppressing the Wnt/β-catenin signaling pathway. nih.govspandidos-publications.com

Pancreatic Cancer: The compound has demonstrated cytotoxic properties in various pancreatic cancer cell lines, including BxPC-3, PANC-1, and Pan02. researchgate.netmdpi.comspandidos-publications.com It promotes apoptosis by activating the MKK4-JNK signaling cascade, leading to the cleavage of caspase-3 and caspase-9. spandidos-publications.com Research also suggests that SSD can directly inhibit the invasion of pancreatic cancer cells. researchgate.netnih.gov

Colorectal Cancer: In vitro studies using Caco-2 cells, a model for colorectal cancer, have shown that Saikosaponin D can mitigate inflammation induced by lipopolysaccharide (LPS). dovepress.com It achieves this by blocking the activation of the TAK1/NF-κB signaling pathway, which is crucial in the inflammatory response. dovepress.com

Melanoma: While specific in-depth studies on melanoma are less prevalent in the provided sources, the broad anti-cancer activities of Saikosaponin D, particularly its ability to induce apoptosis and inhibit proliferation pathways common to many cancers, suggest potential efficacy that warrants further investigation.

Leukemia: Saikosaponin D has shown promising anti-leukemic activity. thno.org It has been reported to target the FTO/m6A signaling pathway, which is involved in mRNA modification and plays a role in the development of acute myeloid leukemia (AML). thno.org

Below is an interactive data table summarizing the in vitro anticancer effects of Saikosaponin D.

| Cancer Type | Cell Line(s) | Key Findings | Affected Signaling Pathways |

| Hepatoma | HepG2, Hep3B, SMMC-7721, PLC/PRF/5 | Inhibits proliferation, induces apoptosis and autophagy. mdpi.commdpi.com | p-STAT3/C/EBPβ/COX-2, NF-κB, mTOR. mdpi.com |

| Lung Cancer | A549, H1299, HCC827/GR | Inhibits proliferation, induces apoptosis, enhances gefitinib sensitivity. mdpi.comnih.gov | STAT3/Bcl-2, NF-κB/NLRP3/caspase-1. mdpi.comspandidos-publications.com |

| Breast Cancer | HCC1937 | Inhibits proliferation, induces apoptosis. nih.gov | Wnt/β-catenin. nih.govspandidos-publications.com |

| Pancreatic Cancer | BxPC-3, PANC-1, Pan02 | Inhibits proliferation and invasion, induces apoptosis. researchgate.netspandidos-publications.com | MKK4-JNK, PI3K/AKT/mTOR. spandidos-publications.comnih.gov |

| Colorectal Cancer | Caco-2 | Reduces LPS-induced inflammation. dovepress.com | TAK1/NF-κB. dovepress.com |

| Leukemia | C1498, NB4 | Inhibits proliferation and progression. thno.org | FTO/m6A signaling. thno.org |

Cellular Models of Fibrotic Conditions (e.g., Liver Fibrosis, Activated Hepatic Stellate Cells)

Saikosaponin D has demonstrated significant anti-fibrotic effects in cellular models, primarily by targeting the activation of hepatic stellate cells (HSCs), which are the key drivers of liver fibrosis. buct.edu.cn In their activated state, HSCs produce excessive extracellular matrix proteins, leading to scar tissue formation.

In vitro studies using activated HSC lines like HSC-T6 and LX-2 have shown that Saikosaponin D can significantly inhibit their proliferation. spandidos-publications.combuct.edu.cn The compound induces apoptosis in these cells through both caspase-3-dependent and independent mitochondrial pathways. spandidos-publications.com Furthermore, SSD has been found to reduce the transcription levels of key fibrotic markers. buct.edu.cn

Mechanistically, Saikosaponin D has been shown to repress the activation of HSCs by regulating several signaling pathways. One key pathway is the GPER1/autophagy signaling pathway. nih.gov It also modulates the estrogen receptor β (ERβ), suggesting it may act as a phytoestrogen to attenuate fibrosis. spandidos-publications.com Another important mechanism is the suppression of the NLRP3 inflammasome, a key component of the inflammatory response that contributes to fibrosis. cdnsciencepub.comnih.gov By inhibiting the activation of the NLRP3 inflammasome in HSCs, Saikosaponin D reduces the inflammatory environment that promotes fibrosis. cdnsciencepub.comnih.gov

Cellular Models of Neurodegenerative Conditions (e.g., Alzheimer's Disease, Neuronal Oxidative Stress)

Saikosaponin D exhibits neuroprotective properties in cellular models relevant to neurodegenerative diseases like Alzheimer's disease. nih.gov A key mechanism underlying this protection is its ability to combat oxidative stress, a major contributor to neuronal damage. researchgate.net

In studies using the human neuroblastoma cell line SH-SY5Y, a common model for neuronal research, Saikosaponin D has been shown to protect against glutamate-induced neurotoxicity. researchgate.netmdpi.com It mitigates cytotoxicity and reduces apoptosis in these cells. researchgate.net The protective effect is linked to its ability to suppress intracellular reactive oxygen species (ROS) formation. researchgate.net Saikosaponin D achieves this by activating the Nrf2 pathway, a critical regulator of the cellular antioxidant response. spandidos-publications.comresearchgate.netmdpi.com This activation is mediated, at least in part, through the PI3K signaling pathway. mdpi.comresearchgate.net By activating Nrf2, Saikosaponin D boosts the expression of protective enzymes like heme oxygenase-1 (HO-1), enhancing the cell's ability to neutralize oxidative damage. researchgate.netmdpi.com

Cellular Models of Inflammatory Conditions (e.g., Macrophages)

Saikosaponin D demonstrates potent anti-inflammatory effects in cellular models, particularly in macrophages, which are key immune cells involved in the inflammatory response. mdpi.com

In studies using the RAW264.7 macrophage cell line, Saikosaponin D has been shown to significantly reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), that are induced by lipopolysaccharide (LPS), a potent inflammatory stimulus. mdpi.com It has also been found to prevent the LPS-induced activation of primary microglia, the resident immune cells of the brain. mdpi.com The compound inhibits the translocation of High Mobility Group Box 1 (HMGB1), an important inflammatory mediator, from the nucleus to the extracellular space. mdpi.com Furthermore, research indicates that Saikosaponin D can modulate the polarization of macrophages, decreasing the shift towards the pro-tumoral M2 phenotype by deactivating the PI3K/AKT/mTOR signaling pathway. researchgate.netnih.gov

Cellular Models of Polycystic Kidney Disease (ADPKD)

Saikosaponin D has emerged as a potential therapeutic agent for Autosomal Dominant Polycystic Kidney Disease (ADPKD), a genetic disorder characterized by the growth of numerous cysts in the kidneys. frontiersin.orgdntb.gov.ua In cellular models of ADPKD, Saikosaponin D has been shown to inhibit the proliferation of cyst-lining epithelial cells. nih.govjle.com

The mechanism behind this effect involves the upregulation of autophagy, a cellular process of degradation and recycling. nih.govjle.com Saikosaponin D acts as an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump. nih.govmdpi.com This inhibition leads to an increase in intracellular calcium levels, which in turn activates the CaMKKβ-AMPK signaling cascade. nih.govresearchgate.net The activation of this cascade subsequently inhibits the mTOR signaling pathway, a key regulator of cell growth and proliferation, and promotes autophagy. nih.gov This induction of autophagy helps to suppress the abnormal cell proliferation that drives cyst growth in ADPKD. frontiersin.orgnih.gov

In Vivo Efficacy Studies in Animal Models (Excluding Clinical Human Trials)

Following promising in vitro results, Saikosaponin D has been evaluated in various animal models to assess its efficacy in a more complex biological system. These studies have largely corroborated the findings from cellular models, demonstrating the therapeutic potential of Saikosaponin D across a range of diseases.

Cancer: In a mouse model of non-small cell lung cancer with gefitinib resistance, Saikosaponin D was found to act synergistically with gefitinib to inhibit tumor growth and induce apoptosis, with the underlying mechanism linked to the suppression of the STAT3/Bcl-2 pathway. nih.gov In a colorectal cancer mouse model, Saikosaponin D not only enhanced the antitumor efficacy of the chemotherapy drug irinotecan (B1672180) but also protected against irinotecan-induced intestinal toxicity. dovepress.com For leukemia, Saikosaponin D significantly inhibited the progression of the disease in mouse models. thno.org Furthermore, in an orthotopic pancreatic cancer model, Saikosaponin D was shown to inhibit tumor growth and modulate the tumor microenvironment by decreasing the polarization of M2 macrophages. nih.gov

Liver Fibrosis: In mouse models where liver fibrosis was induced by carbon tetrachloride (CCl4), Saikosaponin D treatment markedly alleviated the condition. nih.govnih.govnih.gov It reduced the accumulation of collagen and the expression of fibrotic markers like α-SMA and Col 1. nih.govscholaris.ca The mechanism in vivo involves the repression of HSC activation and the suppression of the NLRP3 inflammasome. nih.govscholaris.ca Liposomal encapsulation of Saikosaponin D has been shown to enhance its anti-fibrotic effects and reduce its toxicity in mice. portlandpress.com

Neurodegenerative and Neurological Conditions: In a triple-transgenic mouse model of Alzheimer's disease (3xTg), Saikosaponin D treatment led to a significant reduction in memory impairment. nih.gov Histological analysis revealed that it preserved neuron morphology, reduced apoptosis, and significantly inhibited the deposition of amyloid-β plaques in the hippocampus. nih.gov The treatment also decelerated the activation of microglia and astrocytes, potentially through the inhibition of the NF-κB signaling pathway. nih.gov In mouse models of neuropathic pain induced by streptozotocin (B1681764) or paclitaxel, Saikosaponin D was found to ameliorate mechanical hypersensitivity. researchgate.netthieme-connect.com Additionally, in mice exposed to chronic mild stress, Saikosaponin D demonstrated antidepressant-like effects and had a protective effect on astrocytes. frontiersin.org

Polycystic Kidney Disease: While specific in vivo results for Saikosaponin D in ADPKD models are mentioned as being investigated, detailed outcomes from these animal studies were not available in the provided search results. However, its proven efficacy in cellular models provides a strong rationale for its evaluation in animal models of ADPKD. frontiersin.orgresearchgate.net

Below is an interactive data table summarizing the in vivo efficacy of Saikosaponin D in various animal models.

| Disease Model | Animal Model | Key Findings |

| Lung Cancer | HCC827/GR xenograft mouse model | Synergistically enhanced gefitinib-induced apoptosis and growth inhibition. nih.gov |

| Colorectal Cancer | CT26 syngeneic mouse model | Synergized with irinotecan to suppress tumor growth and reduced intestinal toxicity. dovepress.com |

| Leukemia | C1498 and FLT3+ leukemia mouse models | Significantly inhibited WBC growth and disease progression. thno.org |

| Pancreatic Cancer | Orthotopic PDAC cancer model | Inhibited tumor growth and modulated the immune microenvironment. nih.gov |

| Liver Fibrosis | CCl4-induced mouse model | Alleviated fibrosis, decreased collagen and fibrotic markers. nih.govnih.govscholaris.ca |

| Alzheimer's Disease | 3xTg mouse model | Reduced memory impairment, inhibited amyloid-β deposition, reduced neuroinflammation. nih.gov |

| Neuropathic Pain | Streptozotocin- and paclitaxel-induced mouse models | Alleviated mechanical hypersensitivity. researchgate.netthieme-connect.com |

| Depression | Chronic mild stress mouse model | Exerted antidepressant-like effects and protected astrocytes. frontiersin.org |

| Allergic Rhinitis | OVA-induced mouse model | Ameliorated nasal symptoms and reduced inflammatory cell infiltration. nih.gov |

| Inflammatory Bone Loss | LPS-induced mouse model | Inhibited osteoclastogenesis and inflammatory bone destruction. dovepress.com |

Xenograft Models of Cancer

In vivo studies using xenograft models have demonstrated the potential of Saikosaponin D (SSD) in cancer therapy. In a nude mouse xenograft model using MCF-7/adr cells, which are resistant to doxorubicin (B1662922), the combination of doxorubicin and Saikosaponin D resulted in a tumor growth inhibition rate of 75.0%. europeanreview.org This was significantly greater than the inhibition observed with doxorubicin alone (54.3%) or Saikosaponin D alone (62.1%). europeanreview.org The enhanced anticancer effect in the combination group was achieved without a significant decrease in the body weight of the mice, and it was associated with the inhibition of P-glycoprotein expression in the xenograft tumor tissues. europeanreview.orgnih.gov

Another study established a tumor xenograft model by subcutaneously injecting HSVtk/Hep3B hepatocellular carcinoma cells into immunodeficient mice. frontiersin.org In this model, Saikosaponin D treatment alone led to a significant reduction in tumor volume and weight. frontiersin.org Furthermore, Saikosaponin D was found to increase the sensitivity of the cancer cells to the herpes simplex virus thymidine (B127349) kinase/ganciclovir (HSVtk/GCV) drug system. frontiersin.org

The synergistic effect of Saikosaponin D with other anticancer agents has also been investigated in non-small cell lung cancer (NSCLC). nih.gov A xenograft tumor mouse model using gefitinib-resistant HCC827/GR cells showed that Saikosaponin D exerted synergistic effects on gefitinib-induced apoptosis and growth inhibition. nih.gov

Table 1: Summary of Saikosaponin D Efficacy in Xenograft Cancer Models

| Cancer Type | Cell Line | Animal Model | Key Findings | Reference |

|---|---|---|---|---|

| Breast Cancer (Doxorubicin-Resistant) | MCF-7/adr | Nude Mice | Combined with doxorubicin, SSD significantly inhibited tumor growth (75% inhibition rate) and P-gp expression. | europeanreview.orgnih.gov |

| Hepatocellular Carcinoma | HSVtk/Hep3B | Immunodeficient Mice | SSD alone reduced tumor volume and weight; it also enhanced sensitivity to the HSVtk/GCV system. | frontiersin.org |

| Non-Small Cell Lung Cancer (Gefitinib-Resistant) | HCC827/GR | Mouse Model | SSD showed synergistic effects with gefitinib, enhancing apoptosis and tumor growth inhibition. | nih.gov |

| Hepatocellular Carcinoma | SMMC-7721 | BALB/c Nude Mice | Combined with radiation, SSD led to a 66% reduction in tumor weight, significantly higher than radiation alone (33%). | karger.com |

Animal Models of Liver Fibrosis

Saikosaponin D has been extensively studied in animal models of liver fibrosis, primarily those induced by carbon tetrachloride (CCl₄). cdnsciencepub.comnih.govscholaris.cawjgnet.com In a rat model of hepatic fibrosis induced by CCl₄ injections combined with alcohol and a high-fat, low-protein diet, Saikosaponin D treatment attenuated the area of necrosis and reduced liver fibrosis scores. wjgnet.com The compound also markedly reduced elevated serum levels of alanine (B10760859) aminotransferase (ALT), triglycerides (TG), globulin (GLB), hyaluronic acid (HA), and laminin (B1169045) (LN), as well as hydroxyproline (B1673980) content in the liver. wjgnet.com

Similarly, in CCl₄-induced liver fibrosis mouse models, Saikosaponin D significantly alleviated fibrosis, as evidenced by decreased collagen levels and the expression of profibrotic markers like α-smooth muscle actin (SMA) and COl1a1. cdnsciencepub.comnih.govscholaris.ca Studies using wild-type and estrogen receptor knockout (ERKO) mice treated with CCl₄ were conducted to explore the underlying mechanisms of Saikosaponin D's effects. frontiersin.org These investigations revealed that Saikosaponin D's therapeutic action is linked to its ability to modulate inflammatory pathways. frontiersin.org Another study on immune-mediated hepatic fibrosis induced by porcine serum in rats found that Saikosaponin D improved liver function, reduced serum levels of ALT and aspartate aminotransferase (AST), and alleviated the pathological changes of liver injury. sciopen.com

Table 2: Effects of Saikosaponin D in Animal Models of Liver Fibrosis

| Model | Animal | Key Findings | Reference |

|---|---|---|---|

| CCl₄, alcohol, and high-fat diet-induced fibrosis | Rat | Attenuated necrosis, reduced fibrosis scores, and decreased serum markers of liver injury (ALT, TG, HA, LN). | wjgnet.com |

| CCl₄-induced fibrosis | Mouse | Alleviated fibrosis by decreasing collagen levels and expression of profibrotic markers (α-SMA, COl1a1). | cdnsciencepub.comnih.govscholaris.ca |

| CCl₄-induced fibrosis in wild-type and ERKO mice | Mouse | Demonstrated that the anti-fibrotic effects are linked to estrogen receptor modulation and anti-inflammatory pathways. | frontiersin.org |

| Porcine serum-induced immune hepatic fibrosis | Rat | Reduced serum ALT and AST, improved liver pathology, and decreased levels of inflammatory cytokines. | sciopen.com |

Animal Models of Cognitive Impairment

The role of Saikosaponin D in cognitive function has been investigated in various mouse models, yielding complex results. In a triple-transgenic mouse model of Alzheimer's disease (3xTg), Saikosaponin D treatment was shown to reduce memory impairment. nih.gov Behavioral tests, including the Morris water maze and Y-maze, indicated that Saikosaponin D significantly reduced escape latency and increased spontaneous alternation rates in the 3xTg mice. nih.gov Histological analysis revealed that the compound helped preserve neuron morphology, reduced apoptosis, and significantly inhibited amyloid-β plaque deposition in the hippocampus. nih.gov Furthermore, Saikosaponin D treatment decelerated the activation of microglia and astrocytes. nih.gov

Conversely, other studies have reported potential neurotoxic effects. One study found that Saikosaponin D caused hippocampus-dependent cognitive deficits in mice by inhibiting hippocampal neurogenesis. nih.govnih.gov The research indicated that Saikosaponin D reduced the number of newborn neurons. nih.govnih.gov Another investigation reported that Saikosaponin D impaired learning and memory in mice, as observed in step-down passive avoidance and Morris water maze tasks. cornell.edusci-hub.se This cognitive dysfunction was associated with a reduction in the expression of markers for neurogenesis, such as 5-bromo-2′-deoxyuridine (BrdU), nestin, and doublecortin (Dcx). cornell.edusci-hub.se These findings suggest that Saikosaponin D may have dual, context-dependent effects on cognitive function and neurogenesis. nih.govnih.govcornell.edu

Table 3: Investigations of Saikosaponin D in Animal Models of Cognitive Function

| Animal Model | Observed Effect | Key Findings | Reference |

|---|---|---|---|

| 3xTg Mouse Model of Alzheimer's Disease | Neuroprotective | Reduced memory impairment, decreased amyloid-β deposition, preserved neuron morphology, and reduced glial cell activation. | nih.gov |

| Mouse Model (General) | Neurotoxic/Impairment | Caused hippocampus-dependent cognitive deficits by inhibiting the survival of neural stem/progenitor cells and reducing the number of newborn neurons. | nih.govnih.gov |

| Mouse Model (General) | Impairment | Impaired learning and memory, accompanied by reduced expression of neurogenesis markers (BrdU, nestin, Dcx). | cornell.edusci-hub.se |

| APP/PS1 Mouse Model of Alzheimer's Disease | Neuroprotective (as Total Saikosaponins) | Total saikosaponins (TSS) improved cognitive function, enhanced spatial working memory, and reduced Aβ production. | mdpi.com |

Radiosensitivity Enhancement in Animal Models

Saikosaponin D has been shown to act as a radiosensitizer, enhancing the efficacy of radiotherapy in animal models of cancer. karger.comnih.gov In a study using xenografted SMMC-7721 hepatoma models in BALB/c nude mice, the combination of Saikosaponin D and radiation therapy resulted in a more significant suppression of tumor growth compared to either treatment alone. karger.comnih.gov While radiation alone inhibited tumor growth by 33%, the combined therapy led to a 66% reduction in tumor weight. karger.com This radiosensitizing effect was observed even at low concentrations of Saikosaponin D. karger.com The enhanced effect of the combined treatment is correlated with an increase in cell apoptosis within the tumor tissue. karger.comnih.gov These in vivo findings support in vitro results showing that Saikosaponin D can increase the radiosensitivity of hepatoma cells, particularly under hypoxic conditions which are common in solid tumors. karger.comnih.govnih.gov

Table 4: Radiosensitizing Effects of Saikosaponin D in Animal Models

| Cancer Type | Cell Line | Animal Model | Key Findings | Reference |

|---|---|---|---|---|

| Hepatocellular Carcinoma | SMMC-7721 | BALB/c Nude Mice | Combined therapy with radiation resulted in a 66% reduction in tumor weight, compared to 33% with radiation alone. | karger.com |

| Hepatocellular Carcinoma | SMMC-7721 and HepG2 (in vitro basis for in vivo work) | Xenograft Tumor Models | SSD enhances radiosensitivity under hypoxic conditions, a key feature of the tumor microenvironment. The effect is linked to increased apoptosis. | karger.comnih.gov |

Mechanisms Underlying Preclinical Therapeutic Potential

The therapeutic effects of Saikosaponin D observed in preclinical models are attributed to its modulation of multiple cellular pathways.

In cancer, Saikosaponin D's anti-tumor mechanisms include the induction of apoptosis and autophagy, as well as the inhibition of cell proliferation and invasion. nih.gov It has been shown to trigger apoptosis through the mitochondrial pathway by upregulating p53 and Bax and downregulating Bcl-2. karger.comspandidos-publications.com The compound also inhibits the activation of nuclear factor-κB (NF-κB), a key regulator of genes involved in cancer cell survival, proliferation, and invasion. nih.govmdpi.com In the context of radiosensitivity, Saikosaponin D enhances the effects of radiation by inhibiting hypoxia-inducible factor-1α (HIF-1α) under hypoxic conditions, which in turn upregulates p53. karger.comnih.gov It also promotes radiation-induced cell death by inducing autophagy through the reduction of mTOR phosphorylation. nih.govmdpi.com